N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O4S2/c1-31-12-5-10(6-13(8-12)32-2)17(30)26-18-27-28-19(34-18)33-9-16(29)25-15-7-11(20(22,23)24)3-4-14(15)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIHEKJHACHVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide) is a complex compound that incorporates a thiadiazole moiety and has shown promising biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features several key structural components:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Dimethoxybenzamide : This moiety may enhance lipophilicity and receptor binding affinity.
- Trifluoromethyl Group : Often included in drug design to improve metabolic stability and potency.
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown comparable activity to standard antibiotics like ciprofloxacin . The specific compound may also demonstrate similar efficacy against various pathogens.
2. Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, derivatives of 1,3,4-thiadiazole have been evaluated for their cytostatic effects against cancer cell lines, showing promising results . The mechanism often involves the induction of apoptosis in cancer cells.
3. Adenosine Receptor Antagonism
The compound's structure suggests potential interaction with adenosine receptors. Thiadiazole derivatives have been previously identified as potent adenosine A(1) receptor antagonists . The SAR studies indicate that modifications to the thiadiazole ring can significantly influence receptor affinity and selectivity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl ring enhances receptor binding.
- Ring Modifications : Variations in the thiadiazole structure can lead to different biological profiles; for instance, altering substituents on the benzamide can modulate activity against specific targets .
Case Study 1: Anticancer Activity
A study investigating a series of thiadiazole derivatives found that specific substitutions led to enhanced cytotoxicity against human cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Case Study 2: Antimicrobial Efficacy
In a comparative study of thiadiazole-based compounds against bacterial strains, certain derivatives demonstrated superior activity compared to established antibiotics. This suggests a potential for developing new antimicrobial agents based on this scaffold .
Scientific Research Applications
Biological Activities
Thiadiazole derivatives have been extensively studied for their wide range of biological activities. The compound exhibits several pharmacological properties:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant efficacy against various bacterial strains. For example, studies indicate that related compounds can inhibit the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL . This suggests potential applications in agricultural settings as antimicrobial agents.
- Antitumor Properties : Research indicates that thiadiazole derivatives may possess anticancer properties. They interact with cellular pathways involved in tumor growth and proliferation, potentially offering therapeutic avenues for cancer treatment .
- Anti-inflammatory Effects : The anti-inflammatory properties of thiadiazoles have been documented, making them candidates for treating inflammatory diseases . Their ability to modulate inflammatory pathways can be beneficial in conditions like arthritis and other chronic inflammatory disorders.
Case Studies and Research Findings
Several studies have documented the applications and effects of thiadiazole derivatives similar to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide:
Potential Applications
The diverse biological activities associated with this compound suggest several potential applications:
- Pharmaceutical Development : Given its antimicrobial and anticancer properties, this compound could serve as a lead candidate for drug development targeting infectious diseases and cancer.
- Agricultural Use : Its efficacy against plant pathogens positions it as a potential agrochemical for crop protection.
Chemical Reactions Analysis
Key Reactions
-
Thiadiazole Ring Formation
-
Cyclization : Thiadiazole rings are typically formed via cyclization of thiosemicarbazones or thioureas under acidic conditions.
-
Example : Reaction of a thiosemicarbazide precursor with a ketone or aldehyde to form the 1,3,4-thiadiazole core.
-
-
Substitution at the Thiadiazole Core
-
Thioether Formation : The introduction of the thioethyl group (S-CH₂-CH₂-NH-) likely involves nucleophilic substitution. For example, displacement of a halide or other leaving group on the thiadiazole ring by a thiol-containing reagent.
-
-
Benzamide Coupling
Thioether Group
-
Oxidation : Thioethers can oxidize to sulfones under strong oxidizing conditions (e.g., H₂O₂ or m-CPBA).
-
Nucleophilic Substitution : Thioethers may undergo substitution reactions with nucleophiles (e.g., amines, thiols) depending on the leaving group’s reactivity.
Benzamide Moiety
-
Hydrolysis : The amide bond can hydrolyze under acidic or basic conditions to yield carboxylic acids or amines, though steric hindrance from the dimethoxy groups may reduce reactivity.
Trifluoromethyl Group
-
Electrophilic Substitution : The trifluoromethyl group (CF₃) is highly stable and generally resistant to substitution, but adjacent chloro groups may undergo aromatic substitution under specific conditions .
Characterization Methods
Common techniques used to confirm the structure include:
| Method | Key Observations |
|---|---|
| NMR | Proton shifts for aromatic rings, NH groups, and methoxy groups. |
| IR | Absorption bands for amide (N-H stretch), thioether (S-C stretch), and carbonyl groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula (e.g., C₁₈H₁₄ClF₃N₆O₄S₂). |
Limitations and Challenges
Q & A
Q. Methodology :
Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing -CF with -OCH) .
Assay selection : Test against kinase targets (IC) or antimicrobial panels (MIC values).
Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity.
Table 2 : Example SAR data for antiproliferative activity:
| Substituent (R) | IC (nM) | LogP |
|---|---|---|
| -CF | 12.5 | 3.2 |
| -Cl | 28.7 | 2.9 |
| -OCH | >100 | 2.1 |
What computational approaches aid in predicting target binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to identify key interactions (e.g., hydrogen bonds with thiadiazole-N) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution and reactive sites .
How to resolve contradictions in biological assay data (e.g., in vitro vs. cellular efficacy)?
- Validate assay conditions : Ensure consistent pH (7.4), serum concentration (10% FBS), and ATP levels (1–10 mM) .
- Address solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Mechanistic studies : Perform Western blotting to confirm target engagement (e.g., phosphorylation inhibition) .
What strategies improve metabolic stability in preclinical models?
- Prodrug design : Introduce ester moieties at the benzamide group to enhance oral bioavailability .
- Cytochrome P450 screening : Identify major metabolites via LC-MS/MS and modify vulnerable sites (e.g., demethylation of methoxy groups) .
How to assess stability under varying storage and experimental conditions?
- Forced degradation studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via HPLC (e.g., retention time shifts) .
- Solution stability : Test in PBS (pH 7.4) and cell culture media at 37°C. Use LC-UV to quantify intact compound over 24h .
What methods elucidate discrepancies between in vitro and in vivo activity?
- Pharmacokinetic profiling : Measure plasma half-life, C, and tissue distribution in rodent models .
- Protein binding assays : Use equilibrium dialysis to assess free fraction (e.g., >90% bound to albumin reduces efficacy) .
How to identify and characterize reactive metabolites?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
